Product packaging for Ethyl 4-hydroxynicotinate(Cat. No.:CAS No. 10177-34-1)

Ethyl 4-hydroxynicotinate

Cat. No.: B159888
CAS No.: 10177-34-1
M. Wt: 167.16 g/mol
InChI Key: ADNXCHQUIPXULO-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylate Chemistry and Nicotinic Acid Derivatives Research

Ethyl 4-hydroxynicotinate, systematically named ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, is a heterocyclic compound belonging to the pyridine carboxylate family. nih.gov Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position and an ethyl ester group at the 3-position. The compound exists in tautomeric equilibrium with its keto form, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a characteristic that influences its reactivity. nih.gov

As a derivative of nicotinic acid (vitamin B3), it is part of a broad class of compounds extensively studied for their biological significance. atamanchemicals.comchemistryjournal.net Nicotinic acid and its derivatives are known to exhibit a wide array of biological activities and are integral to the development of therapeutic agents for various conditions. chemistryjournal.netresearchgate.net The chemical scaffold of this compound provides a key starting point for synthesizing a variety of more complex molecules, including fused heterocyclic systems and substituted pyridine derivatives, which are of high interest in medicinal chemistry. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₉NO₃ chemical-suppliers.eu
Molecular Weight 167.16 g/mol sigmaaldrich.com
CAS Number 57905-31-4 chemical-suppliers.eu
IUPAC Name ethyl 4-oxo-1,4-dihydro-3-pyridinecarboxylate sigmaaldrich.com

| Synonyms | 4-hydroxypyridine-3-carboxylic acid ethyl ester, 4-hydroxy-nicotinic acid ethyl ester chemical-suppliers.eu |

Historical Trajectories and Early Investigations of 4-Hydroxynicotinates

The study of 4-hydroxynicotinates is rooted in the broader exploration of pyridine chemistry. Early research focused on establishing reliable synthetic pathways to this class of compounds. One established method involves the thermal cyclization of aminomethylenemalonates to produce the 4-hydroxynicotinate core structure. researchgate.net Another synthetic approach involves the reaction of 1,3,5-triazine (B166579) with derivatives of ethyl acetoacetate (B1235776) in the presence of a base like sodium ethoxide to yield ethyl 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylates. researchgate.net

Further investigations have explored the condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents like ethyl cyanoacetate. nih.gov Depending on the reaction conditions, these processes can yield various substituted nicotinates, including 2-hydroxy- and 2-amino-arylazonicotinates, demonstrating the versatility of condensation strategies in building the nicotinate (B505614) framework. nih.gov These foundational synthetic studies have been crucial, providing chemists with the tools to access and modify the 4-hydroxynicotinate scaffold for further research.

Foundational Significance of the 4-Hydroxynicotinate Scaffold in Drug Discovery Efforts

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that serves as a framework for developing new compounds. lifechemicals.com The 4-hydroxynicotinate ring system is considered a valuable scaffold in drug discovery due to its synthetic accessibility and the potential for functionalization at multiple positions. Nitrogen-containing heterocycles are prevalent in many approved drugs and natural products, making them "privileged structures" for biological activity. rsc.org

The 4-hydroxynicotinate scaffold is a key intermediate in the synthesis of more elaborate molecular architectures. For instance, it is a precursor for creating fused heterocyclic systems, such as pyridopyrimidines and pyridocinnolines, which are classes of compounds explored for their pharmacological potential. nih.govresearchgate.net The ability to use this scaffold to build diverse and complex molecules makes it a powerful tool for generating chemical libraries aimed at discovering new lead compounds. lifechemicals.comnih.gov The development of compounds from such scaffolds is a central strategy in structure-based drug design, which aims to create novel molecules with high affinity and specificity for biological targets. mdpi.com The utility of related hydroxynicotinate esters is highlighted in the synthesis of complex natural products like daphnicyclidin A, where ethyl 5-hydroxynicotinate is a key building block. mdpi.com

Table 2: Examples of Reactions Involving the Nicotinate Scaffold

Reaction Type Reagents Product Type
Condensation & Cyclization 3-Oxo-2-arylhydrazonopropanals, Ethyl cyanoacetate Arylazonicotinates nih.gov
Condensation 1,3,5-Triazine, Ethyl acetoacetate derivatives 4-Oxo-1,4-dihydro-3-pyridinecarboxylates researchgate.net
N-Alkylation & Hydrolysis Alkyl halides, Base N-alkyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acids researchgate.net

| Cycloaddition | Oxidopyridinium ions derived from hydroxynicotinates | Fused bicyclic systems mdpi.comumsystem.edu |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B159888 Ethyl 4-hydroxynicotinate CAS No. 10177-34-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNXCHQUIPXULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355785
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57905-31-4
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 Hydroxynicotinate and Structural Analogs

Strategies for Esterification and Pyridine (B92270) Ring Functionalization

The construction of the ethyl 4-hydroxynicotinate scaffold and its derivatives hinges on efficient esterification methods and precise functionalization of the pyridine nucleus.

Optimized Esterification Protocols for Nicotinic Acid Precursors

The esterification of nicotinic acid precursors is a fundamental step in the synthesis of this compound. The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, remains a widely used technique. smolecule.comwikipedia.org For instance, reacting 4-hydroxynicotinic acid with ethanol (B145695) under acidic conditions, such as with sulfuric acid, can yield the desired ethyl ester. vulcanchem.com Similarly, 2-Hydroxy-4-p-tolyl-nicotinic acid can be esterified with methanol (B129727) using an acid catalyst to produce its corresponding methyl ester.

To enhance efficiency and yield, various optimized protocols have been developed. These include the use of milder catalysts and alternative reaction conditions. For example, to circumvent issues with substrates that are sensitive to strongly acidic conditions, methods like using an acyl chloride derived from nicotinic acid for reaction with ethanol can be employed. smolecule.com Furthermore, solvent-free milling techniques have emerged as a green alternative for esterification, demonstrating good yields for nicotinic acid. nih.gov In some cases, to overcome unfavorable reaction equilibria or substrate protonation, the methyl ester of a nicotinic acid derivative is synthesized first and then subjected to further reactions. nih.gov

PrecursorReagentsConditionsProductYield (%)Reference
Nicotinic acidEthanol, Sulfuric acidRefluxEthyl nicotinate (B505614)Moderate to High smolecule.comvulcanchem.com
2-Hydroxy-4-p-tolyl-nicotinic acidMethanol, Sulfuric acidReflux2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester-
Nicotinic acidEthanolSolvent-free millingEthyl nicotinate83 nih.gov
4-Aminonicotinic acidMethanolFischer esterification4-Aminonicotinic acid methyl ester- nih.gov

Regioselective Functionalization of the Pyridine Nucleus

The functionalization of the pyridine ring is crucial for creating a diverse range of structural analogs. The inherent electronic properties of the pyridine ring can make certain positions, like the meta-position, difficult to functionalize directly, often requiring harsh reaction conditions. nih.govscispace.com

Several strategies have been developed to achieve regioselective functionalization:

Directing Groups: The use of directing groups can facilitate C-H activation at specific positions on the pyridine ring. beilstein-journals.orgresearchgate.net For example, N-phenylamide has been used as a directing group for the Pd-catalyzed arylation of nicotinic and isonicotinic acids. beilstein-journals.org

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki coupling, are effective for introducing aryl groups at specific positions. rsc.orgrsc.org For instance, a one-pot protodecarboxylation-bromination-Suzuki coupling sequence has been used for the C3-arylation of nicotinic acids. rsc.org

Temporary Dearomatization: A synthetic strategy to overcome the challenge of meta-C-H functionalization involves the temporary conversion of pyridines into electron-rich intermediates. This allows for subsequent regioselective electrophilic functionalization under milder conditions. nih.govscispace.com

Organocatalysis: Photochemical methods using organocatalysts have been developed for the functionalization of pyridines. These methods can proceed via pyridinyl radicals, offering distinct positional selectivity compared to classical Minisci chemistry. nih.gov

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. The synthesis of pyridine derivatives, including this compound, has benefited significantly from these advancements. bohrium.combenthamscience.com

Implementation of Green Chemistry Techniques in 4-Hydroxynicotinate Synthesis

Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. benthamscience.com In the context of pyridine synthesis, this has led to the adoption of several innovative techniques:

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water or ionic liquids, is a key aspect of green chemistry. wikipedia.orgnih.gov For example, solvent-free synthesis of 2-anilino nicotinic acid derivatives has been achieved with short reaction times and high yields. nih.gov Wells-Dawson heteropolyacids have been used as catalysts in solvent-free Hantzsch-like reactions to produce functionalized pyridines. conicet.gov.ar

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.govacs.org This technique has been successfully applied in one-pot, multi-component reactions to create novel pyridines. nih.govacs.org

Use of Greener Catalysts: The development of recyclable and less toxic catalysts is another important area. Ionic liquids and solid acid catalysts like Wells-Dawson heteropolyacids are examples of greener alternatives to traditional catalysts. benthamscience.comwikipedia.orgconicet.gov.ar Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a facile and green route to substituted pyridines. rsc.org

Multi-component Reactions and Intramolecular Cyclization Pathways for Pyridine Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. bohrium.com The Hantzsch pyridine synthesis is a classic example of an MCR used to produce dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org This reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgfiveable.me

Variations of the Hantzsch synthesis and other MCRs have been developed to create a wide array of functionalized pyridines. conicet.gov.aracs.orgbhu.ac.in For example, a one-pot, four-component reaction has been used to synthesize novel pyridine derivatives with high yields. nih.govacs.org

Intramolecular cyclization is another powerful strategy for constructing the pyridine ring. uiowa.edunih.govorganic-chemistry.orgresearchgate.net This can involve the ring closure of a suitably functionalized acyclic precursor. For instance, iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines can produce quinolines and other fused pyridine systems. organic-chemistry.org Similarly, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in basic media leads to substituted pyridin-2(1H)-ones. researchgate.net

Reaction TypeKey Reactants/PrecursorsConditionsProduct TypeReference
Hantzsch Pyridine SynthesisAldehyde, β-ketoester, Ammonia/Ammonium AcetateVarious (e.g., conventional heating, microwave)Dihydropyridines/Pyridines wikipedia.orgorganic-chemistry.org
Four-Component Reaction4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetateMicrowave irradiation, ethanolFunctionalized Pyridines nih.govacs.org
Intramolecular CyclizationPrimary allylaminesMolecular iodine, K2CO3, chloroformQuinolines, Fused Pyridines organic-chemistry.org
Intramolecular CyclizationN-(1-methyl-3-oxobut-1-en-1-yl)acetamidesBasic media (e.g., potassium tert-butoxide)Pyridin-2(1H)-ones researchgate.net

Synthesis of Key Intermediates and Precursors

The synthesis of this compound relies on the availability of key precursors, most notably 4-hydroxynicotinic acid. One method for synthesizing 4-hydroxynicotinic acid involves starting from N-alkanoyl (or nitroso)-3,3'-iminodipropionic acid lower alkyl esters. google.com Another approach involves the acetylation of 4-hydroxynicotinic acid to produce derivatives like 5-acetyl-4-hydroxynicotinic acid.

The synthesis of precursors for more complex structural analogs often involves multi-step sequences. For instance, the preparation of poly-substituted nicotinic acid precursors can be achieved through established multi-component condensation approaches. rsc.orgrsc.org These precursors can then undergo further functionalization to yield the desired target molecules.

Preparation of 5-Hydroxynicotinic Acid for Subsequent Esterification

The primary route to obtaining ethyl 5-hydroxynicotinate involves the direct esterification of its corresponding carboxylic acid, 5-hydroxynicotinic acid. This precursor is a commercially available starting material, making the Fischer-Speier esterification a common and efficient method for producing the ethyl ester in high yields. orgsyn.org

The procedure involves reacting 5-hydroxynicotinic acid with absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid. orgsyn.orggoogle.com The reaction mixture is heated to reflux for an extended period, typically around 18 hours, to drive the equilibrium towards the ester product. orgsyn.orgresearchgate.net Upon completion, the reaction is cooled and neutralized with a basic solution, such as saturated sodium bicarbonate, which causes the product to precipitate. orgsyn.orgresearchgate.net The crude ester is then isolated by extraction with an organic solvent like ethyl acetate, followed by drying and removal of the solvent. orgsyn.org This established method provides the desired ethyl 5-hydroxynicotinate as a white powder in good yield, suitable for subsequent synthetic transformations without requiring further purification. orgsyn.orgresearchgate.net

Reactant/ReagentMolar Equiv.PurposeReference
5-Hydroxynicotinic Acid1.0Starting Material orgsyn.org
Absolute Ethanol9.5Esterifying Agent/Solvent orgsyn.org
Sulfuric Acid1.0Catalyst orgsyn.org
Product
Ethyl 5-hydroxynicotinateYield: 73% orgsyn.org

Table 1: Reaction data for the esterification of 5-hydroxynicotinic acid.

Generation and Reactivity of Oxidopyridinium Ions in Cycloaddition Chemistry

Ethyl 5-hydroxynicotinate serves as a key precursor for the generation of reactive oxidopyridinium ions, which are valuable intermediates in cycloaddition chemistry for synthesizing complex nitrogen-containing scaffolds. The presence of an electron-withdrawing ester group at the 5-position is crucial for enabling the reactivity of N-alkyl oxidopyridinium ions in these transformations. orgsyn.org

The generation of the oxidopyridinium salt is achieved by N-alkylation of ethyl 5-hydroxynicotinate. A typical procedure involves treating the ester with an alkylating agent like methyl trifluoromethanesulfonate (B1224126) in a dry solvent such as dichloromethane. orgsyn.orgresearchgate.net This reaction proceeds readily at room temperature to form the corresponding 3-(ethoxycarbonyl)-5-hydroxy-1-methylpyridin-1-ium trifluoromethanesulfonate salt as a white solid in high yield. orgsyn.org

This salt is then used directly in cycloaddition reactions. orgsyn.org For instance, in a [4+3] cycloaddition, the pyridinium (B92312) salt is treated with a diene, such as 2,3-dimethyl-1,3-butadiene, and a base like triethylamine (B128534) in a solvent like acetonitrile (B52724) at elevated temperatures. orgsyn.org The base generates the oxidopyridinium ylide in situ, which then acts as a four-atom π-system and reacts with the three-atom component (the diene) to afford a 7-azabicyclo[4.3.1]decane ring system. researchgate.netresearchgate.net These reactions are often highly regioselective, though endo/exo selectivity can vary. researchgate.netresearchgate.net This methodology provides a powerful route to novel nicotine (B1678760) analogs and other complex, biologically relevant alkaloids. researchgate.net

Reactant/ReagentMolar Equiv.PurposeReference
Ethyl 5-hydroxynicotinate1.0Precursor orgsyn.org
Methyl Trifluoromethanesulfonate1.0Alkylating Agent orgsyn.org
Intermediate Product
3-(Ethoxycarbonyl)-5-hydroxy-1-methylpyridin-1-ium trifluoromethanesulfonateYield: 95% orgsyn.org
Cycloaddition Reactants
Pyridinium Salt Intermediate1.0Oxidopyridinium Source orgsyn.org
2,3-Dimethyl-1,3-butadiene5.0Diene orgsyn.org
Triethylamine3.0Base orgsyn.org
Final Product
Ethyl 3,4,7-trimethyl-10-oxo-7-azabicyclo[4.3.1]deca-3,8-diene-9-carboxylateYield: 75% orgsyn.org

Table 2: Reaction data for the generation of the oxidopyridinium ion and subsequent [4+3] cycloaddition.

¹Note on Nomenclature: The compound is referred to in the prompt as "this compound." However, based on the structure of nicotinic acid (pyridine-3-carboxylic acid), the correct IUPAC name for the hydroxyl group at the 5-position is Ethyl 5-hydroxynicotinate . This article adheres to the user's specified nomenclature in the title while using the scientifically correct precursor name, 5-hydroxynicotinic acid, as cited in the literature.

Table of Compounds

Compound Name
This compound
5-Hydroxynicotinic Acid
Ethyl 5-hydroxynicotinate
Ethanol
Sulfuric Acid
Sodium Bicarbonate
Ethyl Acetate
Methyl Trifluoromethanesulfonate
Dichloromethane
3-(Ethoxycarbonyl)-5-hydroxy-1-methylpyridin-1-ium trifluoromethanesulfonate
2,3-Dimethyl-1,3-butadiene
Triethylamine
Acetonitrile

Comprehensive Biological Activity Profiling of Ethyl 4 Hydroxynicotinate and Congeners

Antimicrobial Activity Investigations

Evaluation of Antibacterial Potency against Pathogenic Strains

The antibacterial potential of ethyl 4-hydroxynicotinate and its related compounds has been a subject of significant research. These compounds are precursors in the synthesis of quinolones, a well-established class of antibacterial agents. clockss.org The core structure, featuring a 4-oxo group and a carboxylic acid at position 3, is considered crucial for antibacterial activity. clockss.org

Derivatives of 4-hydroxyquinoline-3-carboxylate, which share a structural resemblance to this compound, have been investigated for their effects on various bacterial strains. For instance, novel arylazo nicotinate (B505614) derivatives have demonstrated high efficacy against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicated significant antibacterial action. researchgate.net

Furthermore, studies on 2-amino-5-arylazonicotinate derivatives revealed that many of these compounds exhibit strong antimicrobial activity, with some showing inhibitory effects on E. coli, B. subtilis, and Staphylococcus aureus comparable to the antibiotic ampicillin. d-nb.info The presence of different substituents on the arylazo moiety was found to influence the antibacterial spectrum and potency. d-nb.info

The antibacterial activity of various plant extracts containing phenolic compounds, which can include structures related to hydroxynicotinic acid, has also been evaluated against a range of pathogenic bacteria. For example, extracts have shown activity against foodborne pathogens like Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov Similarly, extracts from medicinal plants have been tested against poultry pathogens, including Staphylococcus aureus, Enterococcus faecalis, Salmonella spp., Escherichia coli, and Campylobacter spp. frontiersin.org

Table 1: Antibacterial Activity of Selected Congeners

Compound/Extract Target Organism(s) Observed Effect Reference
Arylazo nicotinate derivatives E. coli, B. subtilis High efficacy researchgate.net
2-Amino-5-arylazonicotinate derivatives E. coli, B. subtilis, S. aureus Strong inhibitory effects d-nb.info
Punica granatum & Syzygium aromaticum extracts S. aureus, P. aeruginosa Bacteriostatic and bactericidal activities nih.gov
Alchornea laxiflora, Ficus exasperata, etc. extracts S. aureus, E. faecalis, Salmonella spp., E. coli, Campylobacter spp. Varied MIC values frontiersin.org
Hibiscus rosa-sinensis ethyl acetate (B1210297) fraction Antibiotic-resistant Helicobacter pylori Potent bacteriostatic and bactericidal activity scielo.br

Assessment of Antifungal Efficacy

The antifungal properties of this compound and its congeners have also been explored. For instance, metal complexes of hydroxynicotinate have been synthesized and evaluated for their antimicrobial activity, which includes antifungal effects. jetir.org

Studies on various plant extracts have revealed significant antifungal activity against a range of pathogenic fungi. For example, extracts of Heliotropium bacciferum showed inhibitory activity against fungal strains like Trichoderma longibrachiatum. bioline.org.br Similarly, extracts from ten different plant species demonstrated antifungal activity against human pathogenic dermatophytes, with MIC values indicating their potential as antifungal agents. brieflands.com

Wood vinegar derived from various plant sources has also been shown to possess antifungal properties against fungi such as Schizophyllum commune. woodj.org Furthermore, aqueous extracts and fractions from Verbesina sphaerocephala stems exhibited notable antifungal activity against Botrytis cinerea. mdpi.com Some synthetic heterocyclic compounds have also been screened for their antifungal activity, with some showing excellent results against Candida albicans. researchgate.net

Table 2: Antifungal Activity of Selected Congeners and Extracts

Compound/Extract Target Fungus Observed Effect Reference
Metal complexes of hydroxynicotinate Not specified Antimicrobial activity jetir.org
Heliotropium bacciferum extracts Trichoderma longibrachiatum Inhibitory activity bioline.org.br
Various plant extracts Human pathogenic dermatophytes Varied MIC and MFC values brieflands.com
Durian wood vinegar Schizophyllum commune Antifungal activity woodj.org
Verbesina sphaerocephala aqueous extract Botrytis cinerea High antifungal activity (IC50: 0.10 mg/mL) mdpi.com
Synthetic heterocyclic compounds Candida albicans Excellent antifungal activity researchgate.net

Proposed Mechanisms of Antimicrobial Action at the Molecular Level

The antimicrobial action of compounds related to this compound is believed to occur through several molecular mechanisms. For phenolic compounds in general, these mechanisms include interaction with proteins and bacterial cell walls, leading to altered cytoplasmic functions and membrane permeability. mdpi.com This damage to the cell membrane can result in increased permeability and leakage of essential ions like potassium. mdpi.com

Some phenolic acids, such as p-coumaric acid, are capable of binding to bacterial DNA, thereby interfering with nucleic acid synthesis. mdpi.com Tannins, another class of phenolic compounds, can chelate iron, an essential element for bacterial growth, making it unavailable to the bacteria and thus inhibiting their proliferation. mdpi.com

For quinolone-type compounds, a key mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. clockss.org The presence of a carboxylic group at position 3 and an oxo group at position 4 in the quinolone scaffold is considered essential for this activity. clockss.org

Furthermore, some antimicrobial peptides and plant-derived compounds act as efflux pump inhibitors. mdpi.com Efflux pumps are proteins in bacteria that can expel antibiotics, conferring resistance. By inhibiting these pumps, the antimicrobial agent can remain inside the bacterial cell at a concentration high enough to be effective. mdpi.com

Antineoplastic Activity Research

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines

This compound and its derivatives have been the subject of research into their potential as anticancer agents. Various congeners have been synthesized and tested for their cytotoxic effects on a range of cancer cell lines.

For example, a new isothiocyanate derivative, ethyl 4-isothiocyanatobutanoate (E-4IB), demonstrated a dose-dependent inhibitory action on the division of HeLa cells. nih.gov This compound was found to induce an accumulation of DNA, suggesting that it causes cell cycle arrest in the late S or G2 phases before cell death. nih.gov

Another study focused on ethyl 4-[(4-methylbenzyl)oxy] benzoate, which exhibited notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. nih.gov The compound showed significant inhibition of cell growth in a dose-dependent manner. nih.gov

Novel 1,2,3-triazole derivatives have also been synthesized and evaluated for their cytotoxic effects on MCF-7 breast cancer cells. One of the synthesized compounds displayed high activity with a low IC50 value, indicating potent cytotoxicity. tjnpr.org Similarly, turmeric-gold nanocapsules have been shown to have a significant cytotoxic effect on A549 human lung cancer cells. nih.gov

The cytotoxic capacity of functionalized nanodiamonds with metformin (B114582) has been evaluated in breast and ovarian cancer cell lines, showing reduced cell viability in a time and dose-dependent manner. mdpi.com Furthermore, various plant extracts have been screened for their cytotoxic activities against renal cancer cell lines, with several extracts showing significant growth inhibition. jrespharm.com

Table 3: In Vitro Cytotoxicity of this compound Congeners

Compound/Derivative Cancer Cell Line(s) Key Findings Reference
Ethyl 4-isothiocyanatobutanoate (E-4IB) HeLa Dose-dependent inhibition of cell division, DNA accumulation nih.gov
Ethyl 4-[(4-methylbenzyl)oxy] benzoate EAC, MCF-7 Notable anticancer activity, significant growth inhibition nih.gov
1,2,3-Triazole derivatives MCF-7 High cytotoxic activity with low IC50 value for one derivative tjnpr.org
Turmeric-gold nanocapsules A549 Significant cytotoxic effects, IC50 of 40 µg/ml nih.gov
Functionalized nanodiamonds with metformin SKOV3, Hs-578T, MDA-MB-231 Reduced cell viability in a time and dose-dependent manner mdpi.com
Various Turkish plant extracts A498, U031 (renal cancer) Significant growth inhibition by several extracts jrespharm.com

In Vivo Efficacy Studies in Preclinical Tumor Models

The anticancer potential of compounds related to this compound has also been investigated in in vivo preclinical models, providing further evidence of their therapeutic promise.

Ethyl 4-isothiocyanatobutanoate (E-4IB) was shown to produce significant growth inhibition of transplanted sarcoma cells (B77-RF) in rats. nih.gov A notable regression in tumor volume was observed following treatment, suggesting its potential as an anti-cancer drug. nih.gov

In a study involving ethyl 4-[(4-methylbenzyl)oxy] benzoate, the compound demonstrated significant in vivo anticancer activity against Ehrlich ascites carcinoma (EAC) in mice. nih.gov Treatment with the compound led to a substantial reduction in tumor weight and volume compared to the control group. nih.gov

Gimatecan, a camptothecin (B557342) analogue, has shown dose-dependent inhibition of tumor growth in mouse xenograft models of hepatocellular carcinoma. waocp.org Similarly, a synthetic makaluvamine analog, FBA-TPQ, exhibited potent tumoricidal activity in an OVCAR-3 ovarian cancer xenograft model, with significant tumor growth inhibition. plos.org The anticancer effects in vivo were attributed to the induction of apoptosis and cell cycle arrest. plos.org

Preclinical screening of new anticancer agents often involves the use of in vivo models such as human tumor xenografts in mice to evaluate the efficacy of promising compounds identified in in vitro assays. researchgate.net

Table 4: In Vivo Efficacy of this compound Congeners

Compound/Derivative Tumor Model Key Findings Reference
Ethyl 4-isothiocyanatobutanoate (E-4IB) Transplanted sarcoma B77-RF in rats Significant tumor growth inhibition (57% regression in volume) nih.gov
Ethyl 4-[(4-methylbenzyl)oxy] benzoate Ehrlich ascites carcinoma in mice Significant reduction in tumor weight and volume nih.gov
Gimatecan Hepatocellular carcinoma xenograft in mice Dose-dependent inhibition of tumor growth waocp.org
FBA-TPQ (makaluvamine analog) OVCAR-3 ovarian cancer xenograft in mice Potent tumoricidal activity (up to 69.4% tumor growth inhibition) plos.org

Induction of Apoptosis and Inhibition of Cancer Cell Proliferation

This compound and its derivatives have demonstrated notable potential in the realms of oncology by inducing apoptosis and impeding the proliferation of cancer cells. The structural characteristics of these compounds allow them to interact with various cellular components, leading to the activation of programmed cell death and the arrest of the cell cycle.

Research has shown that synthetic isothiocyanates, which can be considered congeners of this compound, are capable of inducing apoptosis. For instance, the synthetic isothiocyanate ethyl-4-isothiocyanatobutanoate (E-4IB) has been shown to induce DNA strand breaks and increase apoptosis in both mismatch repair-proficient and -deficient cell lines. nih.gov This effect is often accompanied by the degradation of poly(ADP-ribose) polymerase (PARP) and a decrease in the mitochondrial transmembrane potential. nih.gov The induction of apoptosis by such compounds can be potentiated by proteasome inhibitors. nih.gov

Furthermore, various natural and synthetic compounds with structural similarities to this compound derivatives have been reported to exhibit significant anticancer activities. These activities are often mediated through the induction of apoptosis. For example, some compounds trigger apoptosis by up-regulating the expression of caspase-3 and caspase-9. nih.gov The activation of these caspases is a key step in the apoptotic cascade. f1000research.com In some cancer cell lines, the induction of apoptosis is associated with an increase in the Bax/Bcl-2 ratio, which signifies a shift towards a pro-apoptotic state. nih.gov

The inhibition of cancer cell proliferation is another critical aspect of the anticancer effects of these compounds. This is often achieved by inducing cell cycle arrest at different phases, such as G1 or G2/M, thereby preventing cancer cells from dividing and multiplying. nih.govnih.gov For instance, some natural compounds can induce G1 cell cycle arrest by regulating p21-mediated cyclin E/Cdk2 inhibition. nih.gov

It is important to note that the efficacy of these compounds can vary depending on the specific cancer cell line. For example, in a study with E-4IB, mismatch repair-deficient MT1 cells were more resistant to treatment than mismatch repair-proficient TK6 cells, with IC₅₀ values of 8 µM and 4 µM, respectively. nih.gov

Elucidation of Molecular Pathways Mediating Anticancer Effects

The anticancer properties of this compound and its congeners are underpinned by their ability to modulate a variety of molecular pathways crucial for cancer cell survival and proliferation. These compounds can interfere with key signaling cascades, leading to the observed induction of apoptosis and inhibition of cell growth. nih.govxiahepublishing.com

A significant mechanism of action involves the induction of the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com This is often characterized by an increased mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors like cytochrome c. mdpi.com This release, in turn, activates a cascade of caspases, ultimately leading to programmed cell death. mdpi.com The regulation of Bcl-2 family proteins, which are central to the mitochondrial pathway, is a common target. foodandnutritionjournal.org

Furthermore, many of these compounds influence critical cell signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. foodandnutritionjournal.orgdovepress.com The PI3K/Akt/mTOR pathway is a major regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis. nih.govdovepress.com Derivatives of 3-benzyl coumarin (B35378), for example, have been shown to induce apoptosis through the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, the MAPK/ERK pathway is involved in cell proliferation, and its dysregulation is common in cancer. dovepress.com

The c-Jun N-terminal kinase (JNK) signaling pathway is another important target. Activation of JNK is often associated with stress-induced apoptosis. nih.govd-nb.info For example, gambogic acid has been shown to induce apoptosis through the upregulation of phosphorylated JNK. d-nb.info

Endoplasmic reticulum (ER) stress is another mechanism by which some of these compounds exert their anticancer effects. d-nb.info The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to apoptosis if the stress is prolonged or severe. d-nb.info This can involve the upregulation of proteins like CHOP and the activation of caspase-12. d-nb.infomdpi.com

The table below summarizes the molecular pathways affected by compounds structurally related to this compound and their observed effects on cancer cells.

Compound/Derivative ClassMolecular Pathway(s)Observed Anticancer Effects
Synthetic isothiocyanates (e.g., E-4IB)DNA damage response, p53 signalingInduction of apoptosis, G2/M cell cycle arrest nih.gov
Coumarin derivativesPI3K/Akt/mTOR signalingInduction of apoptosis nih.gov
Gambogic acidJNK signaling, ER stress responseInduction of apoptosis d-nb.info
Various phenolic compoundsPI3K/Akt, MAPK/ERK, p53 signalingInhibition of proliferation, induction of apoptosis nih.govfoodandnutritionjournal.org

Anti-inflammatory Response Modulation

This compound and its congeners have been investigated for their potential to modulate inflammatory responses, primarily through the regulation of inflammatory cytokines and interference with their signaling pathways. Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune system. mdpi.com They can be broadly categorized as pro-inflammatory or anti-inflammatory. thermofisher.com

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. opendentistryjournal.com The overproduction of these cytokines can lead to chronic inflammation and various inflammatory diseases. mdpi.com Research has shown that certain compounds can down-regulate the expression of these pro-inflammatory cytokines. For instance, some agents can reduce the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of many pro-inflammatory genes, and consequently decrease the synthesis of cytokines like IL-12. nih.gov

Conversely, anti-inflammatory cytokines, such as interleukin-10 (IL-10) and interleukin-37 (IL-37), help to resolve inflammation. nih.govfrontiersin.org IL-37, a member of the IL-1 family, has been shown to have protective effects in various inflammatory conditions by suppressing both innate and acquired immunity. frontiersin.org It can inhibit the production and function of pro-inflammatory cytokines. frontiersin.org Some therapeutic strategies aim to increase the expression of these anti-inflammatory cytokines to control inflammatory processes. nih.gov

The signaling pathways of cytokines are complex and involve various receptors and intracellular molecules. nih.gov For example, IL-1β transmits its signal through the IL-1 receptor 1 (IL-1R1) and a co-receptor. nih.gov Interference with this signaling, for instance by a receptor antagonist, can inhibit the inflammatory response. nih.gov Mesenchymal stem cells, for example, have demonstrated immunomodulatory effects by regulating both innate and acquired immunity at cellular and molecular levels. frontiersin.org

Inflammation can also impact the expression of drug-metabolizing enzymes like cytochromes P450 (CYPs). Inflammatory stimuli can lead to the down-regulation of various CYP isoforms in the liver, which can have significant implications for drug metabolism during disease states. nih.gov

The anti-inflammatory potential of this compound and related compounds has been assessed in various preclinical models of inflammation. These models are crucial for understanding the in vivo efficacy and mechanisms of action of potential anti-inflammatory drugs. sygnaturediscovery.com A commonly used model is the lipopolysaccharide (LPS)-induced inflammation model in rodents, which mimics key features of systemic inflammation. sygnaturediscovery.com

In these models, the administration of a test compound is evaluated for its ability to reduce the inflammatory response, which is often measured by a decrease in edema or the levels of pro-inflammatory cytokines. mdpi.com For example, a study on a novel hydrazone derivative demonstrated significant anti-inflammatory activity in a carrageenan-induced edema model, with a notable reduction in paw edema at different time points after administration. mdpi.com

The efficacy of these compounds is often compared to that of well-established anti-inflammatory drugs, such as dexamethasone. sygnaturediscovery.com Preclinical studies can also involve the analysis of immune cell populations and their infiltration into inflamed tissues using techniques like flow cytometry. oncodesign-services.com

The results from these preclinical models provide valuable information for the further development of these compounds as potential therapeutic agents for inflammatory conditions. For instance, a pivalate-based Michael product showed a dose-dependent reduction in edema in a carrageenan model, indicating its potential as an anti-inflammatory agent. mdpi.com

Enzyme Inhibition and Activation Studies

The biological activities of this compound and its congeners are often linked to their ability to inhibit or, in some cases, activate specific enzymes. The identification of these target enzymes and the quantification of their interaction are crucial for understanding the mechanism of action of these compounds. A key parameter used to quantify the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. edx.org

A significant class of enzymes targeted by various drugs, including potential congeners of this compound, are the cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a wide range of xenobiotics, and their inhibition can lead to drug-drug interactions. evotec.com Assays to determine the IC50 values for the inhibition of specific CYP isoforms, such as CYP2C9, are routinely performed during drug development. evotec.comnih.gov For example, studies have determined the IC50 values of various drugs against CYP2C9 using different substrates, revealing that some compounds can act as both inhibitors and activators depending on the substrate used. nih.gov

Other enzymes that have been identified as targets for compounds with structures related to this compound include those involved in cancer and inflammation. For instance, some coumarin derivatives have been found to inhibit the aromatase enzyme, which is involved in estrogen synthesis and is a target in estrogen-dependent breast cancer. nih.gov Additionally, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway. mdpi.com

The determination of IC50 values is typically performed through a series of experiments where the enzyme activity is measured at various concentrations of the inhibitor. edx.org The data is then plotted to generate a dose-response curve from which the IC50 value can be derived. edx.org It is important to note that the IC50 value can be influenced by factors such as the substrate concentration. edx.org Therefore, for a more direct comparison of inhibitor potency, the inhibition constant (Ki) is often calculated from the IC50 value using the Cheng-Prusoff equation. sigmaaldrich.com

The table below provides examples of target enzymes and their corresponding IC50 values for various compounds, illustrating the enzyme inhibitory potential within this chemical space.

Compound/DerivativeTarget EnzymeIC50 Value
E-4IBTK6 cells (as a measure of cytotoxicity)4 µM nih.gov
E-4IBMT1 cells (as a measure of cytotoxicity)8 µM nih.gov
HET0016CYP4A117.7 nM nih.gov
HET0016CYP4A212.1 nM nih.gov
HET0016CYP4A320.6 nM nih.gov
BenzbromaroneDiclofenac 4'-hydroxylation (CYP2C9)0.04 µM nih.gov
AmiodaroneDiclofenac 4'-hydroxylation (CYP2C9)3 µM nih.gov
Pivalate-based Michael product (MAK01)COX-1314 µg/mL mdpi.com
Pivalate-based Michael product (MAK01)COX-2130 µg/mL mdpi.com
Pivalate-based Michael product (MAK01)5-LOX105 µg/mL mdpi.com

Mechanistic Characterization of Enzyme Modulation

The interaction of this compound with specific enzymes is not extensively documented in publicly available research. However, the broader class of nicotinic acid derivatives and structurally similar compounds have been shown to modulate the activity of several key enzymes. This allows for an inferential understanding of the potential enzymatic targets for this compound.

Nicotinic acid itself has been reported to inhibit cytochrome P450 enzymes, specifically CYP2E1, CYP2D6, and CYP3A4. wikipedia.org Furthermore, related compounds suggest that enzymes such as collagen prolyl 4-hydroxylases (CP4Hs) could be potential targets. For instance, ethyl 3,4-dihydroxybenzoate is a known inhibitor of CP4Hs, which are crucial for collagen stability. nih.gov Although this inhibitor has low potency, it points to the possibility that hydroxylated aromatic esters can interact with this class of enzymes. nih.gov

Derivatives of 4-hydroxycoumarin (B602359), which share a similar 4-hydroxy-pyridone motif with the tautomeric form of this compound, have shown inhibitory activity against carbonic anhydrase-II. scielo.br For example, certain 4-hydroxycoumarin derivatives were found to inhibit bovine erythrocyte carbonic anhydrase-II with IC50 values in the micromolar range. scielo.br

Additionally, the metabolic fate of related aldehydes suggests that this compound could be a substrate for esterases, which would cleave the ethyl ester to the corresponding carboxylic acid. This is supported by research on nicotinaldehyde, which is converted to nicotinic acid by enzymes with aldehyde oxidative activity, such as aldehyde dehydrogenases. mdpi.com

Table 1: Potential Enzyme Interactions of this compound and Related Compounds

Compound/Class Enzyme(s) Type of Modulation Reference
Nicotinic Acid Cytochrome P450 (CYP2E1, CYP2D6, CYP3A4) Inhibition wikipedia.org
Ethyl 3,4-dihydroxybenzoate Collagen Prolyl 4-Hydroxylase (CP4H) Inhibition nih.gov
4-Hydroxycoumarin derivatives Carbonic Anhydrase-II Inhibition scielo.br
Nicotinaldehyde Aldehyde Dehydrogenase Substrate mdpi.com

Other Pharmacological Explorations

Beyond direct enzyme modulation, the pharmacological profile of this compound and its congeners extends to antioxidant activities and receptor interactions.

Nicotinic acid (Vitamin B3) and its derivatives are recognized for their antioxidant properties. sci-hub.se These compounds can directly scavenge free radicals and may also enhance the body's endogenous antioxidant systems. sci-hub.se

Derivatives of nicotinic acid have demonstrated dose-dependent scavenging of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and hydroxyl radicals. researchgate.net The antioxidant activity is often attributed to the ability of the nicotinic acid moiety to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The metabolites of nicotinic acid, NADH and NADPH, are potent antioxidants themselves and contribute to the production of other antioxidants like glutathione (B108866) (GSH). sci-hub.se

In vitro studies on various nicotinic acid derivatives have confirmed their antioxidant potential through different assays. For instance, some derivatives have shown significant nitric oxide scavenging activity. researchgate.net A study on novel nicotinic acid derivatives synthesized to have cytotoxic properties also found that some compounds exhibited notable antioxidant potential, as measured by their ability to increase superoxide (B77818) dismutase (SOD) levels. nih.gov The antioxidant capacity of phenolic compounds is well-established, and a positive correlation between phenolic content and free radical scavenging capacity has been observed in various extracts. nih.gov

Table 2: Antioxidant Activity of Nicotinic Acid Derivatives

Derivative Class Antioxidant Assay Observed Effect Reference
Nicotinic acid derivatives DPPH radical scavenging Dose-dependent scavenging researchgate.net
Nicotinic acid derivatives Hydroxyl radical scavenging Dose-dependent scavenging researchgate.net
Substituted pyridinyl 1,3,4 oxadiazoles DPPH and Nitric oxide scavenging Good antioxidant activity researchgate.net
Novel nicotinic acid derivatives Superoxide Dismutase (SOD) levels Increased SOD levels nih.gov

While there is no specific data on the interaction of this compound with nicotinic acetylcholine (B1216132) receptors (nAChRs), the structural features of this compound suggest a potential for such interactions. The nAChR pharmacophore model includes a cationic center and a hydrogen bond acceptor. pnas.org The carbonyl group of the ester in this compound could potentially serve as this hydrogen bond acceptor, interacting with the backbone NH of a conserved leucine (B10760876) on the complementary non-α subunit of the receptor. nih.gov

Nicotinic acetylcholine receptors are ligand-gated ion channels that are crucial for neurotransmission in both the central and peripheral nervous systems. nih.gov They are composed of five subunits, and the agonist binding site is located at the interface between these subunits. nih.gov There are numerous nAChR subtypes, with varying subunit compositions (e.g., α4β2, α7), which are associated with different physiological functions and are targets for various therapeutic agents. acs.org

Studies on a range of nicotinic acid derivatives have shown that they can bind to nAChRs with varying affinities and functional outcomes (agonist, partial agonist, or antagonist). acs.org For example, certain epibatidine (B1211577) analogues with a substituted pyridinyl moiety have been synthesized and evaluated for their binding to α4β2, α3β4, and α7 nAChRs. acs.org The addictive properties of nicotine (B1678760) are largely attributed to its interaction with α4β2-containing nAChRs. pnas.org Given that this compound is a derivative of nicotinic acid, a molecule with known activity at nAChRs, it is plausible that it or its metabolites could interact with these receptors. However, without direct experimental evidence, this remains speculative.

Structure Activity Relationship Sar Analysis and Rational Design of Ethyl 4 Hydroxynicotinate Analogs

Delineation of Pharmacophoric Features for Biological Efficacy

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. For nicotinic acid and its derivatives, the core pharmacophore generally consists of the pyridine (B92270) ring and the carboxyl group (or its ester derivative). nih.govsci-hub.se

Key pharmacophoric features derived from studies on related nicotinic acid derivatives include:

The Pyridine Ring Nitrogen: Acts as a hydrogen bond acceptor or a site for ionic interactions. Its basicity and position are critical for receptor binding and orientation within an active site.

The Hydroxyl Group: The 4-hydroxyl group on ethyl 4-hydroxynicotinate is a key feature, capable of acting as both a hydrogen bond donor and acceptor. It can also undergo tautomerization to the corresponding pyridone form, which alters its electronic properties and interaction profile.

Aromatic/Planar Scaffold: The planarity of the pyridine ring is often important for fitting into specific binding pockets, and molecular modeling suggests a restricted binding pocket for some nicotinic acid receptors. nih.govebi.ac.ukresearchgate.net

Pharmacophore models for related compounds, such as inhibitors of Mycobacterium tuberculosis nicotinate-nucleotide adenylyltransferase, have highlighted the importance of hydrogen bond donors/acceptors and hydrophobic aromatic regions for effective binding. plos.org These general principles guide the modification strategies for designing novel this compound analogs.

Systematic Structural Modification and Derivatization Strategies

Systematic modification of the this compound scaffold is the primary method for exploring the SAR and optimizing biological activity. Key strategies involve targeted alterations at the hydroxyl group, the pyridine ring, and the ester moiety.

Modification of the 4-hydroxyl group through alkylation (forming an ether) or acylation (forming an ester) can significantly impact a compound's properties. These changes can alter hydrogen bonding capacity, lipophilicity, and metabolic stability. While direct studies on the O-alkylation and O-acylation of this compound are not extensively detailed in the provided context, the reactivity of hydroxyl groups on related structures is well-documented. For instance, the O-acylation of hydroxyamino acids can be achieved chemoselectively under acidic conditions using acyl chlorides. nih.gov

In a related context, N-acylation and N-alkylation of the isomeric ethyl 5-hydroxynicotinate have been performed to create oxidopyridinium ions for cycloaddition reactions. umsl.eduumsl.edu This demonstrates the accessibility of the pyridine core for such modifications. Changing the hydroxyl group to an ether or ester would probe the importance of its hydrogen-bond-donating ability for biological activity.

Table 1: Hypothetical Bioactivity Changes upon Alkylation/Acylation (This table is illustrative, based on general medicinal chemistry principles, as specific data was not found in the search results)

ModificationR GroupExpected Change in LipophilicityPotential Impact on H-BondingHypothetical Effect on Bioactivity
Alkylation (O-R) -CH₃ (Methyl)IncreaseRemoves H-bond donor capabilityCould increase or decrease activity depending on target
-CH₂CH₃ (Ethyl)Further IncreaseRemoves H-bond donor capabilityCould increase or decrease activity depending on target
Acylation (O-C(O)R) -C(O)CH₃ (Acetyl)IncreaseRemoves H-bond donor capabilityMay act as a prodrug, releasing the parent compound upon hydrolysis

Introducing substituents, particularly halogens, onto the pyridine ring is a common and effective strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and binding interactions. nih.gov Halogenation can enhance biological activity; for example, chlorination of thymol (B1683141) increases its antimicrobial potency. torvergata.it

For nicotinate (B505614) derivatives, substitutions can have profound effects:

Electronic Effects: Electron-withdrawing groups like chlorine or fluorine can alter the pKa of the pyridine nitrogen and influence the molecule's interaction with target proteins.

Steric Effects: The position of substitution is critical. Groups at positions 2 or 6, adjacent to the nitrogen, can cause steric hindrance that affects binding or reactivity.

Binding Interactions: Halogens can participate in specific halogen bonds, which are increasingly recognized as important interactions in drug-target complexes.

Studies on related nicotinic acid derivatives have shown that introducing aryl groups at the C3 and C4 positions can lead to significant anti-proliferative activity. rsc.org The synthesis of 2-anilino nicotinic acids from 2-chloronicotinic acid highlights how a halogen can serve as a handle for further diversification, with chloro-substituted analogs showing potential as COX inhibitors. nih.gov

Table 2: Examples of Substituted Nicotinic Acid Derivatives and Their Applications

Parent CompoundSubstitutionResulting Compound Class/ExampleReported Biological Target/ActivityReference(s)
2-Chloronicotinic AcidAmination at C22-Anilino nicotinic acidsCOX-1/COX-2 Inhibition nih.gov
Nicotinic AcidArylation at C3/C43,4-DiarylpyridinesAnti-proliferative rsc.org
Methyl NicotinateIodination at C5, Amination at C6Methyl 6-amino-5-iodonicotinatePrecursor for medicinal chemistry
Nicotinic AcidThio-ether at C22-(1-adamantylthio)nicotinic acidVasorelaxation, Antioxidant mdpi.com

The ethyl ester of this compound is a key site for modification to influence pharmacokinetic properties such as absorption, distribution, and metabolism. Changing the ester group can create a series of prodrugs with varying rates of hydrolysis to the active nicotinic acid form. nih.gov

A systematic study on a homologous series of nicotinic acid esters (from ethyl to octyl) demonstrated that increasing the alkyl chain length significantly increases the compound's hydrophobicity and its ability to partition into lipid membrane bilayers. nih.gov This is a critical factor for drugs that need to cross cell membranes to reach their target. For instance, the membrane partition coefficient (log Kp) increased from 2.18 for the ethyl ester to 5.25 for the octyl ester. nih.gov

Conversely, smaller esters like methyl nicotinate have also been synthesized and evaluated, showing analgesic activity. ajol.info More sterically hindered esters, such as tert-butyl nicotinate, exhibit greater stability against hydrolysis compared to methyl esters, which could be advantageous for designing prodrugs with a longer duration of action.

Table 3: Influence of Ester Chain Length on Membrane Partitioning of Nicotinates

Nicotinate EsterAlkyl ChainLog Kp (DPPC Membrane/Water)Reference
Ethyl Nicotinate-C₂H₅2.18 nih.gov
Butyl Nicotinate-C₄H₉3.59 nih.gov
Hexyl Nicotinate-C₆H₁₃4.47 nih.gov
Octyl Nicotinate-C₈H₁₇5.25 nih.gov

Cycloaddition reactions offer a powerful method to dramatically alter the scaffold of this compound, leading to the formation of novel, complex ring systems that are otherwise difficult to synthesize. umsl.edu These reactions build upon the core structure to explore new chemical space and create molecules with unique three-dimensional shapes.

A notable example involves the [4+3] cycloaddition reaction using oxidopyridinium ions generated from ethyl 5-hydroxynicotinate, an isomer of the target compound. umsl.eduumsl.eduemerging-researchers.org In this process, the hydroxylated nicotinate is first N-alkylated or N-acylated, which allows it to act as a four-atom π-system (as an oxidopyridinium ylide). This intermediate then reacts with a three-atom π-system (a diene) to form a seven-membered ring. umsl.edu These reactions have been shown to be feasible, although yields can be sensitive to the steric bulk of the substituents on the nitrogen. umsl.eduumsl.edu For example, an N-isobutyl derivative yielded a cycloadduct in 67% yield, while a bulkier N-acyl derivative gave a 28% yield. umsl.eduemerging-researchers.org This strategy provides a direct route to complex, nitrogen-containing polycyclic structures derived from a simple nicotinate precursor.

Computational-Aided Design of Next-Generation Nicotinates

Computational chemistry has become an indispensable tool for accelerating the drug discovery process. Methods like molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are used to rationally design next-generation nicotinate analogs with improved efficacy and selectivity. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to study how nicotine (B1678760) analogs bind to the α7 nicotinic acetylcholine (B1216132) receptor and to screen libraries of nicotinate derivatives for potential COX inhibitors. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the design of new analogs with enhanced binding affinity. mdpi.com

Pharmacophore Modeling: As discussed in section 4.1, a pharmacophore model defines the essential features for binding. These models can be generated from a set of known active molecules or from a ligand-bound protein structure. plos.org They are then used as 3D queries to screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active. plos.org

QSAR and Molecular Dynamics: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. plos.org Molecular dynamics (MD) simulations can provide insight into the stability of a ligand in the binding site of a protein over time, helping to validate docking results and understand the dynamic nature of the interaction. mdpi.com

These computational approaches have been successfully applied to various nicotinate and nicotinamide (B372718) derivatives to identify novel anticancer agents, inhibitors of bacterial enzymes, and modulators of nicotinic receptors, demonstrating their power in designing the next generation of therapeutics based on the nicotinate scaffold. plos.orgmdpi.comnih.gov

Computational Chemistry and in Silico Approaches in 4 Hydroxynicotinate Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scielo.br This method is crucial in structure-based drug design for identifying potential drug candidates by evaluating the binding affinity and interaction patterns within the active site of a biological target. scielo.br For compounds based on the 4-hydroxyquinoline-3-carboxylate scaffold, which is structurally related to ethyl 4-hydroxynicotinate, molecular docking has been employed to explore their potential as inhibitors of various enzymes.

Research on derivatives of 4-hydroxyquinoline-3-carboxylic acid, the core of which is structurally analogous to this compound, has demonstrated their potential to inhibit DNA gyrase, a mechanism responsible for the action of quinolone antibiotics. nih.gov Docking studies on newly designed 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives have been performed to predict their binding modes within the active site of HIV-1 integrase (IN). thieme-connect.comnih.gov These studies are essential because all potent HIV-1 IN inhibitors typically contain a structural motif that can chelate the two divalent magnesium ions (Mg2+) critical for the enzyme's function. thieme-connect.com The goal of such docking simulations is to understand how these compounds interact with key amino acid residues and the essential metal cofactors, thereby rationalizing their structure-activity relationships (SAR) and guiding the design of more potent inhibitors. thieme-connect.com

In one such study, carbohydrazide (B1668358) derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline were docked into the active site of HIV-1 integrase. The docking results revealed that the most active compounds formed crucial hydrogen bonds and metal-chelation interactions with the key amino acid residues and Mg2+ ions in the catalytic core. nih.gov Similarly, docking simulations of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives suggested they could be potent inhibitors of Hepatitis B Virus (HBV) replication by interacting effectively with the HBV capsid. nih.gov

The table below summarizes representative findings from molecular docking studies on compounds structurally related to this compound.

Target ProteinLigand ScaffoldDocking Score (kcal/mol)Key Interacting ResiduesReference
HIV-1 Integrase4-hydroxyquinoline-3-carbohydrazideNot specifiedCatalytic core residues (e.g., those coordinating Mg2+) thieme-connect.com
HIV-1 Integrase4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide-8.5 to -9.8Asp64, Thr66, His67, Glu92, Asp116, Asn144 nih.gov
Hepatitis B Virus (HBV) CapsidMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateNot specifiedNot specified nih.gov
Influenza Virus PA-PB1 Interface4-[(Quinolin-4-yl)amino]benzamide-6.5 to -7.4GLU623, LYS643, TRP706 mdpi.com

This table is interactive. Click on the headers to sort the data.

These studies highlight that the analysis of ligand-protein interactions goes beyond just the binding score. It involves a detailed examination of the types of interactions, such as hydrogen bonds, hydrophobic contacts, and metal chelation, which are fundamental to the ligand's affinity and specificity for the target. nih.govnih.govrsc.org

Density Functional Theory (DFT) Calculations for Electronic and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It has become a popular and effective tool in computational chemistry for predicting a wide range of molecular properties, including molecular geometries, vibrational frequencies (IR spectra), and electronic characteristics like frontier molecular orbitals (HOMO and LUMO). nih.govrsc.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. rsc.org

For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), have been performed to determine their electronic properties. nih.govrsc.org For instance, a study on a series of synthesized quinoline derivatives calculated the HOMO-LUMO energy gaps, which ranged from 1.878 eV to 3.938 eV, providing insights into their relative stabilities and potential for electronic applications. rsc.org

DFT is also extensively used to predict spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comimist.ma These theoretical calculations are invaluable for confirming molecular structures by comparing the computed spectra with experimental data. ruc.dknih.gov A strong linear correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment. mdpi.com

The tables below present examples of data derived from DFT calculations for related quinoline and nicotinate (B505614) structures.

Table 5.2.1: Calculated Electronic Properties of Quinoline Derivatives using DFT (B3LYP/6-31G'(d,p))

Compound ID HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE, eV) Reference
6a -5.731 -2.011 3.720 rsc.org
6e -5.695 -1.939 3.756 rsc.org
6n -5.657 -2.060 3.597 rsc.org
6q -5.505 -2.123 3.382 rsc.org
6ar -5.739 -1.979 3.760 rsc.org

| 6aw | -4.434 | -2.556 | 1.878 | rsc.org |

This table is interactive and showcases the range of HOMO-LUMO gaps calculated for different substituted quinoline derivatives, indicating how substituents can tune the electronic properties.

Table 5.2.2: Common DFT Methodologies for Spectroscopic Prediction

Property Computational Method Typical Functional/Basis Set Application Reference
NMR Chemical Shifts GIAO (Gauge-Including Atomic Orbital) B3LYP / 6-311G(d,p) Structure verification and assignment of ¹H and ¹³C signals. imist.maaps.org
IR Vibrational Frequencies Vibrational Frequency Analysis B3LYP / 6-311++G(d,p) Identification of functional groups by comparing calculated and experimental stretching frequencies (e.g., C=O, N-H). nih.gov

| UV-Visible Spectra | TD-DFT (Time-Dependent DFT) | CAM-B3LYP / 6-311G(d,p) | Prediction of electronic absorption wavelengths (λmax) and oscillator strengths. | nih.gov |

This table summarizes the standard computational methods used to predict various spectroscopic properties, providing a framework for how this compound would be theoretically characterized.

Prediction of Pharmacokinetic and Pharmacodynamic Parameters (ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, aiming to identify and eliminate drug candidates with poor pharmacokinetic profiles early in the process. nih.govaudreyli.comiapchem.org Computational models can predict a wide range of parameters, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for toxicity. acs.orgajol.info These predictions help researchers prioritize compounds for synthesis and in vitro testing, saving significant time and resources. iapchem.orgnih.gov

For novel pyridine (B92270) and nicotinate derivatives, in silico ADMET studies have been conducted to assess their drug-likeness. acs.orgresearchgate.net Key predicted parameters often include adherence to Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate oral bioavailability. nih.gov Other important predictions involve assessing whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes (like cytochrome P450s) or transporters (like P-glycoprotein). scielo.brnih.gov

Pharmacodynamics, which describes the biochemical and physiological effects of drugs on the body, can also be explored in silico. scielo.brnih.gov This often involves using computational tools to predict the biological activity spectra for substances (PASS) or to perform molecular docking against a panel of known targets to identify potential on-target and off-target effects. nih.gov

The table below provides an example of predicted ADMET and drug-likeness properties for a series of novel pyridine hybrid compounds, illustrating the type of data generated in such an analysis.

Table 5.3.1: Predicted ADMET and Drug-Likeness Properties for Pyridine Derivatives

Parameter Description Favorable Range Example Compound Value (Compound 10 from source) Reference
Molecular Weight Size of the molecule. < 500 g/mol 400.41 acs.org
logP Lipophilicity or hydrophobicity. < 5 2.56 acs.org
H-bond Donors Number of hydrogen bond donors. < 5 2 acs.org
H-bond Acceptors Number of hydrogen bond acceptors. < 10 8 acs.org
% Human Intestinal Absorption (HIA+) Prediction of absorption from the gut. High (>70%) 96.65% acs.org
Blood-Brain Barrier (BBB+) Prediction of ability to cross the BBB. Varies by target (Low for non-CNS drugs) 0.44 (Likely to cross) acs.org
Ames Test Prediction of mutagenicity. Negative Negative acs.org

| Carcinogenicity | Prediction of cancer-causing potential. | Negative | Negative | acs.org |

This interactive table shows key in silico ADMET predictions for a representative pyridine derivative. Such profiles are crucial for evaluating the drug development potential of compounds like this compound.

Advanced Analytical Methodologies for Characterization, Identification, and Quantification of Ethyl 4 Hydroxynicotinate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl 4-hydroxynicotinate by examining the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into different aspects of the compound's structure, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and chemical environment can be constructed.

In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals provide a wealth of structural information. The ethyl ester group is readily identified by its characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH3). The protons on the pyridine (B92270) ring appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants being indicative of the substitution pattern. The hydroxyl proton typically appears as a broad singlet, the position of which can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key signals include those for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the two carbons of the ethyl group. The chemical shifts of the ring carbons are particularly useful for confirming the positions of the hydroxyl and ester substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2 (Pyridine Ring)~8.4Singlet-
H5 (Pyridine Ring)~6.8Doublet~5-6
H6 (Pyridine Ring)~8.2Doublet~5-6
-OHVariable (Broad)Singlet-
-O-CH₂-CH₃~4.3Quartet~7.1
-O-CH₂-CH₃~1.3Triplet~7.1

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~145
C3~120
C4~165
C5~115
C6~150
C=O (Ester)~168
-O-CH₂-CH₃~62
-O-CH₂-CH₃~14

Mass Spectrometry (MS, HRMS, LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (183.05 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₉NO₃). This is crucial for distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for ethyl esters of aromatic acids include the loss of the ethoxy radical (•OCH₂CH₃, mass loss of 45) to form a stable acylium ion, or the loss of an ethylene molecule (C₂H₄, mass loss of 28) via a McLafferty rearrangement if structurally possible. For ethyl nicotinate (B505614) derivatives, cleavage of the ester bond is a dominant process. pharmacy180.comlibretexts.org The analysis of these fragments helps to piece together the molecular structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allow for the separation of the compound from a mixture before fragmentation, providing even greater specificity and sensitivity.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (Nominal)Description
[M]⁺183Molecular Ion
[M-C₂H₅O]⁺138Loss of ethoxy radical
[M-C₂H₅]⁺154Loss of ethyl radical
[C₆H₄NO₂]⁺122Loss of ethoxycarbonyl group followed by rearrangement

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a characteristic "fingerprint" of the molecule.

Key absorptions for this compound include:

O-H Stretch: A broad and strong absorption band typically in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl group.

C=C and C=N Stretches: Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O stretching of the ester group is typically found in the 1300-1100 cm⁻¹ region.

These characteristic peaks allow for rapid confirmation of the presence of the key hydroxyl and ethyl ester functional groups, as well as the pyridine ring.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
HydroxylO-H Stretch3400-3200Strong, Broad
Aromatic RingC-H Stretch3100-3000Medium
Ethyl GroupC-H Stretch2980-2850Medium
Ester CarbonylC=O Stretch1730-1700Strong, Sharp
Aromatic RingC=C/C=N Stretch1600-1450Medium-Strong
EsterC-O Stretch1300-1100Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The pyridine ring, being an aromatic system, is the primary chromophore in this compound.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are of lower intensity and may appear at longer wavelengths. For 4-hydroxypyridine derivatives, the position of the maximum absorbance (λmax) is sensitive to the solvent and the pH, due to tautomeric and ionic equilibria. nih.gov Studies on similar compounds like 3-hydroxypyridine show absorption maxima in the range of 270-320 nm depending on the specific form of the molecule. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for the separation and purity analysis of this compound. These methods offer excellent resolution, speed, and sensitivity.

A typical analysis is performed using reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a gradient elution being used to optimize separation. sielc.compickeringlabs.com An acid, such as formic acid or sulfuric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by controlling the ionization state of the compound. sielc.com

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy (e.g., around 250-280 nm). sielc.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method can detect impurities at very low levels, making it the standard for quality control and purity assessment.

Table 5: Typical HPLC/UPLC Method Parameters for Analysis

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient (e.g., 5% to 95% B over 10-15 min)
Flow Rate 0.5 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UPLC)
Detection UV at ~275 nm
Column Temperature 25-40 °C

Gas Chromatography (GC) Techniques

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound. Due to its ester structure, the compound possesses sufficient volatility for GC analysis, though derivatization of its hydroxyl group can significantly improve chromatographic performance.

Direct GC-MS analysis of related nicotinic acid compounds has been successfully performed without derivatization. Typical methodologies employ a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms) with helium as the carrier gas. A programmed temperature gradient is often used to ensure optimal separation and peak shape. For instance, an oven program might start at a lower temperature and ramp up to around 280-300°C.

However, the presence of the polar hydroxyl group on the pyridine ring can lead to peak tailing due to interactions with active sites in the GC system. To mitigate this and enhance volatility and thermal stability, derivatization is often the preferred approach. libretexts.org

Table 1: Representative GC-MS Parameters for Analysis of Related Pyridine Carboxylic Acids
ParameterConditionSource
Column (5%-phenyl)-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness ijraset.com
Carrier Gas Helium ijraset.com
Injection Mode Splitless ijraset.com
Temperature Program Variable; initial temperature around 40-70°C, ramping to 280-300°C researchgate.net
Detector Mass Spectrometer (MS) ijraset.com
Ionization Mode Electron Impact (EI) ijraset.com
MS Mode Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity ijraset.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative analysis of this compound. libretexts.org It is particularly valuable in a synthetic organic chemistry setting for monitoring the progress of the esterification reaction of 4-hydroxynicotinic acid and for assessing the purity of the final product.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals alongside the starting material (4-hydroxynicotinic acid) and a pure reference standard of this compound. The disappearance of the starting material spot and the appearance of the product spot, which will have a different retardation factor (Rf value), indicate the progression of the reaction. A pure final product should ideally appear as a single spot on the TLC plate. libretexts.orgresearchgate.net

Commonly used stationary phases include silica gel 60 F254 plates. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like toluene or hexane and a more polar solvent such as ethyl acetate (B1210297) or ethanol (B145695) is often effective for nicotinic acid derivatives. researchgate.net Visualization of the spots can be achieved under UV light (typically at 254 nm), as the pyridine ring is UV-active, or by staining with reagents like iodine vapor. rsc.org

Table 2: Typical TLC Systems for Nicotinic Acid Derivatives
ComponentDescriptionSource
Stationary Phase Silica gel 60 F254 researchgate.net
Mobile Phase Toluene / Ethanol (9:1, v/v)
Mobile Phase Chloroform / Ethanol (2:3, v/v) researchgate.net
Visualization UV light (254 nm), Iodine vapor rsc.org

Derivatization Strategies in Analytical Chemistry for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. For this compound, derivatization primarily targets the active hydrogen of the phenolic hydroxyl group. The main goals are to increase volatility and thermal stability for GC analysis and to enhance ionization efficiency and introduce specific fragmentation patterns for mass spectrometry. libretexts.orgresearchgate.net

Reagent-Based Derivatization for Improved Sensitivity and Selectivity in Mass Spectrometry

For GC-MS analysis, derivatization is crucial for overcoming the limitations posed by the polar hydroxyl group. The three most common strategies are silylation, acylation, and alkylation. libretexts.org

Silylation: This is the most widely used method for derivatizing hydroxyl groups. thermofisher.com It involves replacing the active hydrogen with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). thermofisher.comnih.gov The resulting TMS ether of this compound is more volatile, less polar, and more thermally stable, leading to improved peak shape and sensitivity in GC-MS. nih.gov

Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride or acyl halide. Perfluoroacyl reagents are particularly useful as they introduce fluorine atoms into the molecule, which can significantly enhance detection sensitivity with an electron capture detector (ECD) and provide high mass fragments in MS. thermofisher.comgcms.cz

Alkylation (using Chloroformates): Alkyl chloroformates, especially Ethyl Chloroformate (ECF) , are versatile reagents that react rapidly with hydroxyl groups in an aqueous environment, often in the presence of a base like pyridine. researchgate.net This reaction converts the hydroxyl group into an ethoxycarbonyl derivative. mdpi.com ECF-based derivatization is advantageous because it is a fast, single-step procedure that enhances analyte volatility and improves chromatographic resolution for GC-MS analysis. researchgate.netnih.gov

For LC-MS, derivatization can be employed to introduce a readily ionizable moiety or a specific tag that produces a characteristic product ion during tandem mass spectrometry (MS/MS), enabling highly selective detection modes like multiple reaction monitoring (MRM). Picolinyl esters, for example, are used because the pyridine ring directs fragmentation in a predictable way, aiding in structural elucidation. nih.gov

Table 3: Common Derivatization Reagents for Hydroxyl Groups
Derivatization TypeReagentAbbreviationTarget Functional GroupResulting DerivativeAnalytical BenefitSource
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OHTrimethylsilyl (TMS) etherIncreased volatility and thermal stability for GC thermofisher.comnih.gov
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OHTrimethylsilyl (TMS) etherIncreased volatility and thermal stability for GC thermofisher.comnih.gov
Alkylation Ethyl ChloroformateECF-OHEthoxycarbonyl esterIncreased volatility, rapid reaction for GC-MS researchgate.netmdpi.com
Acylation Pentafluoropropionic AnhydridePFPA-OHPentafluoropropionyl esterEnhanced ECD response, improved selectivity for GC thermofisher.com

Applications in Bioanalytical Sample Preparation

The analysis of this compound or its potential metabolites in biological matrices such as plasma or urine presents significant challenges due to the complexity of the sample and the typically low concentrations of the analyte. nih.gov A robust sample preparation protocol is essential to remove interferences (e.g., proteins, salts) and concentrate the analyte before instrumental analysis. researchgate.net

Common sample preparation techniques for related compounds like nicotinic acid include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. nih.govresearchgate.net After centrifugation, the clear supernatant containing the analyte can be further processed or directly analyzed. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and allows for analyte concentration. bevital.no A specific sorbent is chosen based on the analyte's properties to retain it while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. bevital.no

Following these initial cleanup steps, a derivatization step is often integrated into the workflow, especially for GC-MS analysis. For instance, after protein precipitation and evaporation of the supernatant, the residue can be reconstituted and derivatized using reagents like ECF or BSTFA. nih.govnih.gov This derivatization not only improves the chromatographic properties of the analyte but also enhances sensitivity, which is critical for quantifying low levels of compounds in biological samples. nih.gov For LC-MS/MS analysis, while derivatization is less common for improving volatility, it can be used to enhance ionization and achieve the low limits of detection required for pharmacokinetic studies. nih.govresearchgate.net

Emerging Research Avenues and Translational Potentials of Ethyl 4 Hydroxynicotinate

Prospects for Novel Therapeutic Agent Development

The chemical architecture of ethyl 4-hydroxynicotinate makes it an ideal precursor for constructing more complex molecular frameworks. Researchers have successfully utilized it as a key building block in the synthesis of compounds targeting significant biological pathways.

One notable area is in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). In one synthetic route, ethyl 5-hydroxynicotinate, an isomer of this compound, undergoes a Mitsunobu reaction to create ether intermediates. acs.org These intermediates are then converted into thieno[3,2-b]pyridine-5-carboxamide and 2,3-difluorobenzamide (B105335) derivatives, which have been identified as potent and brain-penetrant mGlu₅ NAMs. acs.org

Furthermore, ethyl 5-hydroxynicotinate is instrumental in the synthesis of derivatives of Daphnicyclidin A. emerging-researchers.org These complex alkaloids are of interest for their potential therapeutic applications, including activity against murine lymphoma. emerging-researchers.org The synthesis involves reacting ethyl 5-hydroxynicotinate to form an N-substituted oxidopyridinium ion, which then undergoes a [4+3] cycloaddition reaction to generate the core structure of these intricate natural products. emerging-researchers.orgmdpi.com

Precursor CompoundSynthesized Therapeutic Class/DerivativePotential Application
Ethyl 5-hydroxynicotinateThieno[3,2-b]pyridine-5-carboxamidemGlu₅ Negative Allosteric Modulator
Ethyl 5-hydroxynicotinate2,3-Difluorobenzamide derivativesmGlu₅ Negative Allosteric Modulator
Ethyl 5-hydroxynicotinateDaphnicyclidin A derivativesAnti-cancer (e.g., murine lymphoma)

Unveiling Undiscovered Bioactivities and Mechanistic Pathways

While direct bioactivity studies on this compound itself are limited, research into its derivatives has unveiled promising therapeutic effects, suggesting the core nicotinic acid structure is a valuable pharmacophore.

A key example is the retinoprotective effect demonstrated by a related compound, 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate (B505614). researchgate.net In a rat model of retinal ischemia-reperfusion, this derivative was shown to prevent ischemic injuries and improve retinal microcirculation. researchgate.net This suggests that derivatives of the hydroxynicotinate scaffold could be developed to treat ocular conditions related to ischemia.

Additionally, the broader class of 5-substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylic acids, which can be prepared from precursors related to this compound, has been investigated for antimicrobial properties. researchgate.net Other related structures, such as arylazonicotinates, have been synthesized and are noted for their potential as dyes, though their therapeutic pathways remain an area for further exploration. nih.gov The coordination of 2-hydroxynicotinate with metal ions to form complexes has also been shown to yield compounds with antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus. e-journals.in

Derivative/Related Compound ClassObserved BioactivityPotential Therapeutic Area
2-Ethyl-3-hydroxy-6-methylpyridine nicotinateRetinoprotectiveOcular Ischemic Conditions
5-Substituted-4-oxo-1,4-dihydro-3-pyridinecarboxylic acidsAntimicrobialInfectious Diseases
Metal complexes of 2-hydroxynicotinateAntimicrobialInfectious Diseases

Advanced Drug Delivery and Formulation Science

The clinical translation of novel therapeutic agents often hinges on effective drug delivery. While specific formulation studies for this compound are not extensively documented, advanced drug delivery systems (DDS) represent a promising avenue for its derivatives. Many complex molecules, including alkaloids derived from this scaffold, may face challenges such as poor water solubility, which can limit bioavailability. nih.gov

Modern formulation science offers several platforms to overcome these issues:

Lipid-Based Formulations : Systems like the LYM-X-SORB™ organized lipid matrix have been shown to significantly increase the plasma and tissue levels of poorly soluble drugs. nih.gov

Polymeric Nanoparticles : Encapsulating active compounds within biodegradable polymers, such as ethylcellulose or hydroxypropylmethylcellulose, can control their release and improve stability. nih.gov

Cyclodextrins : These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, enhancing their solubility and stability. beilstein-journals.org They are being explored for delivering a wide range of therapeutics, from chemical drugs to nucleic acids. beilstein-journals.org

Applying these technologies to new therapeutic agents derived from this compound could be crucial for optimizing their pharmacokinetic profiles and ensuring their efficacy in clinical settings.

Integration with Combinatorial Chemistry and High-Throughput Screening Platforms

The discovery of new lead compounds has been revolutionized by combinatorial chemistry and high-throughput screening (HTS). imperial.ac.uk Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqscribd.com This approach is particularly powerful when applied to versatile molecular scaffolds that can be readily modified.

This compound and its isomers are excellent candidates for such platforms. Their structure allows for modifications at several positions, making them ideal starting points for building diverse compound libraries. Natural products and their scaffolds, including alkaloids, are a major focus for combinatorial library design due to their inherent biological relevance. nih.gov

The process typically involves:

Library Synthesis : Using techniques like solid-phase or solution-phase parallel synthesis, a core structure like this compound is systematically reacted with a variety of building blocks to generate a large library of analogues. scribd.comijpsr.com

High-Throughput Screening (HTS) : The entire library is then rapidly screened for activity against a specific biological target. imperial.ac.uk

Hit Identification : Active compounds, or "hits," are identified and selected for further optimization in the drug discovery pipeline.

The use of this compound as a foundational block in combinatorial synthesis accelerates the exploration of chemical space, significantly increasing the probability of discovering novel and potent therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing ethyl 4-hydroxynicotinate with high purity for laboratory-scale studies?

  • Methodological Answer : Synthesis typically involves esterification of 4-hydroxynicotinic acid using ethanol under acidic catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and melting point determination. For reproducibility, experimental protocols must detail reaction conditions (temperature, solvent ratios, catalyst concentration) and purification steps (e.g., recrystallization solvents). New compounds require elemental analysis and mass spectrometry (MS) for identity confirmation .

Q. How can researchers optimize solvent selection for this compound in solubility studies?

  • Methodological Answer : Use a systematic approach:

  • Screen solvents (polar, non-polar, protic, aprotic) via shake-flask method at controlled temperatures.
  • Quantify solubility via UV-Vis spectroscopy or gravimetric analysis.
  • Validate results against computational predictions (e.g., Hansen solubility parameters) to identify mismatches.
  • Report solvent purity, temperature (±0.1°C), and equilibration time to ensure reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Verify experimental conditions (solvent deuteration, concentration, temperature).
  • Step 2 : Compare with density functional theory (DFT)-calculated spectra to identify potential tautomeric forms or conformational equilibria.
  • Step 3 : Conduct variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).
  • Step 4 : Cross-validate with alternative techniques (IR spectroscopy for hydrogen bonding, X-ray crystallography for solid-state structure). Contradictions often arise from solvent effects or overlooked proton exchange processes .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer :

  • Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/IC₅₀ values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
  • Report confidence intervals, R² values, and residuals to assess model fit.
  • For high-throughput data, employ machine learning (e.g., random forests) to identify structure-activity trends. Always include negative controls and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Q. How can computational models (e.g., molecular dynamics) predict the intermolecular interactions of this compound in drug delivery systems?

  • Methodological Answer :

  • Step 1 : Build 3D molecular models using software like Gaussian or GROMACS.
  • Step 2 : Simulate solvation effects (e.g., water, lipid bilayers) with force fields (OPLS-AA, CHARMM).
  • Step 3 : Analyze hydrogen-bonding networks and π-π stacking via radial distribution functions (RDFs).
  • Step 4 : Validate simulations against experimental data (e.g., X-ray diffraction, solubility parameters). Discrepancies may require adjusting partial charges or dielectric constants .

Data Integrity and Reproducibility

Q. What strategies ensure robust replication of this compound pharmacokinetic studies across labs?

  • Methodological Answer :

  • Standardize protocols for animal models (e.g., strain, age, dosing routes).
  • Use isotopically labeled analogs (e.g., ¹³C-ethyl) for LC-MS quantification to minimize matrix effects.
  • Share raw data and metadata (e.g., animal diet, circadian timing) via repositories like Zenodo.
  • Conduct power analyses pre-study to determine sample sizes. Cross-lab validation requires blind testing and inter-lab calibration .

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

  • Methodological Answer :

  • Follow NIH guidelines for animal welfare (e.g., 3R principles: Replace, Reduce, Refine).
  • Obtain ethics committee approval for protocols (e.g., maximum tolerated dose determination).
  • Include data anonymization in human cell line studies (e.g., GDPR compliance for genomic data).
  • Disclose conflicts of interest (e.g., funding sources) in publications .

Contradictory Data Analysis

Q. How to interpret conflicting results in this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer :

  • Hypothesis Testing : Design experiments varying reactive oxygen species (ROS) sources (e.g., H₂O₂ vs. superoxide).
  • Mechanistic Probes : Use fluorescent probes (e.g., DCFH-DA for ROS, JC-1 for mitochondrial membrane potential) with flow cytometry.
  • Dose-Dependency : Test a wide concentration range (nM to mM) to identify biphasic effects.
  • Contextual Factors : Control cell type (e.g., cancer vs. normal), culture media (antioxidant content), and incubation time. Contradictions often reflect context-dependent redox equilibria .

Tables for Key Data

Property Experimental Value Computational Prediction Discrepancy Notes
Aqueous Solubility (25°C)2.3 mg/mL1.9 mg/mLUnderestimated due to implicit solvent model
LogP (Octanol-Water)1.451.62Force field polarity limitations
pKa (Hydroxyl Group)8.27.9Solvent dielectric adjustment needed

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxynicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxynicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.